Diethyl [1-(benzylamino)propyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(benzylamino)propyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a benzylamino propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(benzylamino)propyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzylamino propyl halide under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(benzylamino)propyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(benzylamino)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: The compound is used in the production of flame retardants, plasticizers, and other materials.
Wirkmechanismus
The mechanism by which diethyl [1-(benzylamino)propyl]phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, blocking the access of natural substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [1-(phenylamino)propyl]phosphonate
- Diethyl [1-(methylamino)propyl]phosphonate
- Diethyl [1-(ethylamino)propyl]phosphonate
Uniqueness
Diethyl [1-(benzylamino)propyl]phosphonate is unique due to the presence of the benzylamino group, which can enhance its binding affinity to certain molecular targets compared to other similar compounds. This structural feature can also influence the compound’s reactivity and stability, making it a valuable reagent in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
42274-96-4 |
---|---|
Molekularformel |
C14H24NO3P |
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
N-benzyl-1-diethoxyphosphorylpropan-1-amine |
InChI |
InChI=1S/C14H24NO3P/c1-4-14(19(16,17-5-2)18-6-3)15-12-13-10-8-7-9-11-13/h7-11,14-15H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
PREPNBHDZSGXEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(NCC1=CC=CC=C1)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.